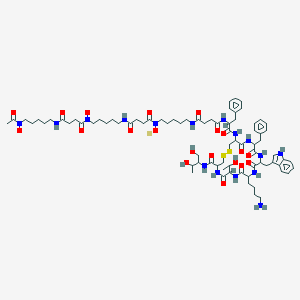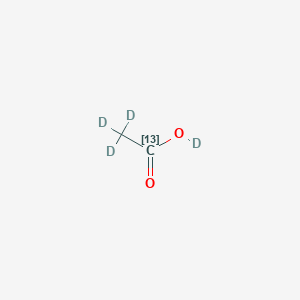
2,3,4-Trifluorophenol
Vue d'ensemble
Description
2,3,4-Trifluorophenol is an ortho-fluorinated trifluorophenol . It can be used as a resin compound for cladding of optical fiber .
Molecular Structure Analysis
The molecular structure of 2,3,4-Trifluorophenol can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2,3,4-Trifluorophenol has a density of 1.46 g/mL at 25 °C (lit.), a boiling point of 69 °C/43 mmHg (lit.), and a melting point of 30-34 °C (lit.) .Applications De Recherche Scientifique
Catalysis and Polymerization:
2,3,4-Trifluorophenol serves as a supported catalyst for olefin polymerization. Researchers have explored its use in load methods, where it facilitates the formation of polymers with specific properties. Additionally, it can be employed as a resin compound for cladding optical fibers .
Functionalization Reactions:
This compound acts as a versatile building block for functionalization reactions. Scientists have investigated its site-selective functionalization by organometallic approaches. By selectively modifying halogen-bearing phenols, researchers can tailor their properties for specific applications .
Biodegradation Studies:
The biodegradation and oxidative biodehalogenation of 2,3,4-trifluorophenol have been studied using 19F nuclear magnetic resonance (NMR) spectroscopy. Understanding its breakdown pathways is crucial for environmental and toxicological assessments .
Analytical Chemistry:
Researchers have utilized 2,3,4-trifluorophenol in indirect enzyme-linked immunosorbent assays (ELISAs). Specifically, it contributes to the biological monitoring of 2,4,6-trichlorophenol, demonstrating its relevance in environmental monitoring and health studies .
Fluorination Reagents:
As part of the toolbox of fluorinated building blocks, this compound finds applications in synthetic chemistry. Its unique fluorine substituents enable the introduction of fluorine atoms into organic molecules, enhancing their properties or reactivity .
Pharmaceutical and Material Science Research:
While not as extensively explored as other applications, 2,3,4-trifluorophenol may hold promise in drug discovery and materials science. Its distinct fluorine pattern could influence drug binding interactions or material properties.
Safety and Hazards
When handling 2,3,4-Trifluorophenol, it is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
2,3,4-Trifluorophenol is a fluorinated phenol compound
Mode of Action
It’s known that fluorinated phenols can interact with biological targets through hydrogen bonding and hydrophobic interactions . The presence of fluorine atoms can enhance the compound’s ability to penetrate biological membranes, potentially altering the activity of membrane-bound proteins and enzymes.
Biochemical Pathways
For example, they can act as antioxidants, neutralizing harmful free radicals and reducing oxidative stress .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
They can protect cells from oxidative damage, modulate cell signaling pathways, and influence gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,4-Trifluorophenol. For example, the compound’s solubility, stability, and reactivity can be affected by pH, temperature, and the presence of other chemicals. Additionally, the compound’s biological effects can be influenced by the individual’s age, sex, health status, and genetic makeup .
Propriétés
IUPAC Name |
2,3,4-trifluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGSULQFKYOYEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182469 | |
| Record name | Phenol, 2,3,4-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trifluorophenol | |
CAS RN |
2822-41-5 | |
| Record name | Phenol, 2,3,4-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002822415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,3,4-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-Trifluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 2,3,4-trifluorophenol be selectively functionalized for the synthesis of novel compounds?
A1: Research demonstrates the impressive regioflexibility of 2,3,4-trifluorophenol in organic synthesis. [] This trifluorophenol can be transformed into various difluorinated and trifluorinated hydroxybenzoic acids – all novel compounds – by strategically utilizing protecting groups and organometallic intermediates.
Q2: What spectroscopic techniques provide insight into the electronic structure of 2,3,4-trifluorophenol?
A2: Laser-induced excitation spectroscopy offers valuable insights into the electronic structure of 2,3,4-trifluorophenol's cation. [] Researchers utilized this technique to study the B̃2 A″ ↔ X̃2 A″ transition, providing information about the vibrational frequencies of fundamental modes in both the ground (X̃2 A″) and excited (B̃2 A″) electronic states. This data aids in understanding the energy landscape of the molecule and its behavior upon excitation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methyl-1-acetoxycalix[6]arene](/img/structure/B133443.png)




![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B133450.png)
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester](/img/structure/B133452.png)



